
1-Pentacosene
概要
説明
1-Pentacosene is a long-chain hydrocarbon with the molecular formula C₂₅H₅₀. It is an unsaturated compound, specifically an alkene, characterized by the presence of a double bond between two carbon atoms in its structure. This compound is part of the larger family of alkenes, which are known for their reactivity due to the presence of the double bond.
準備方法
Synthetic Routes and Reaction Conditions: 1-Pentacosene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of long-chain alcohols using acidic catalysts such as sulfuric acid or phosphoric acid. This process removes water molecules, resulting in the formation of the alkene.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a long-chain aldehyde to form the desired alkene.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of long-chain alkanes. This process uses metal catalysts such as platinum or palladium at elevated temperatures to remove hydrogen atoms and form the double bond.
化学反応の分析
Types of Reactions: 1-Pentacosene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.
Hydrogenation: The double bond can be reduced to form the corresponding alkane, pentacosane, using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Addition Reactions: this compound can undergo addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form halogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution or ozone (O₃) in a cold, inert solvent.
Hydrogenation: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Addition Reactions: Bromine (Br₂) or hydrogen chloride (HCl) in an inert solvent such as carbon tetrachloride (CCl₄).
Major Products Formed:
Oxidation: Diols or carboxylic acids.
Hydrogenation: Pentacosane.
Addition Reactions: Halogenated alkanes.
科学的研究の応用
1-Pentacosene has various applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity of long-chain alkenes and their behavior in different chemical reactions.
Biology: this compound is used in studies related to lipid metabolism and the role of long-chain hydrocarbons in biological membranes.
Medicine: Research on this compound includes its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid bilayers.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals due to its long carbon chain and reactivity.
作用機序
The mechanism of action of 1-Pentacosene involves its interaction with various molecular targets and pathways:
Double Bond Reactivity: The presence of the double bond in this compound makes it reactive towards electrophiles and nucleophiles, allowing it to participate in addition and substitution reactions.
Lipid Interactions: In biological systems, this compound can interact with lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of hydrophobic drugs.
類似化合物との比較
1-Pentacosene can be compared with other long-chain alkenes and alkanes:
Pentacosane (C₂₅H₅₂): A saturated hydrocarbon with no double bonds, making it less reactive compared to this compound.
Hexacosene (C₂₆H₅₂): Another long-chain alkene with a similar structure but one additional carbon atom, resulting in slightly different physical properties.
Eicosene (C₂₀H₄₀): A shorter-chain alkene with similar reactivity but different applications due to its shorter carbon chain.
This compound is unique due to its specific chain length and the presence of a double bond, which imparts distinct chemical and physical properties compared to its saturated and shorter-chain counterparts.
特性
IUPAC Name |
pentacos-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-25H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWBGSCECOPTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168759 | |
| Record name | 1-Pentacosene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16980-85-1 | |
| Record name | 1-Pentacosene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16980-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentacosene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentacosene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PENTACOSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NJA26G80G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide](/img/structure/B1198243.png)
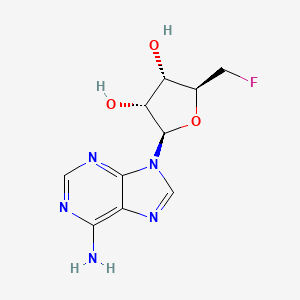
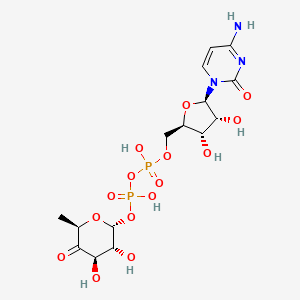
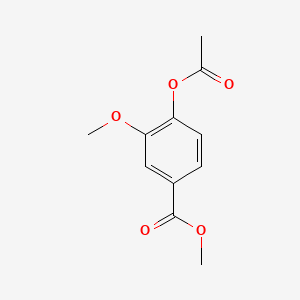
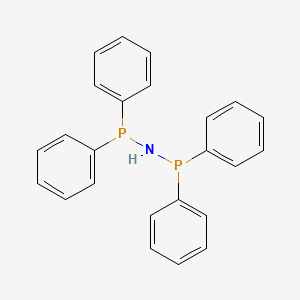
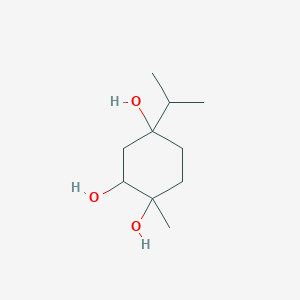
![4-Amino-2-[(Diethylamino)Methyl]Phenol](/img/structure/B1198252.png)
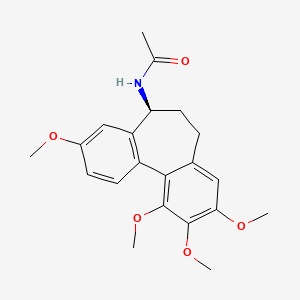
![4-Ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1198255.png)
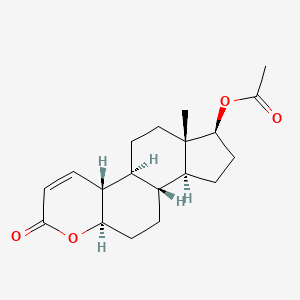
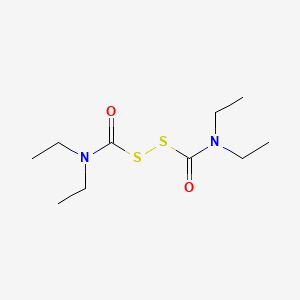
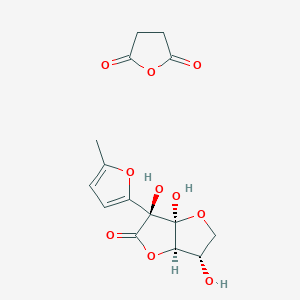
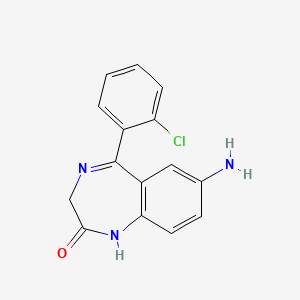
![(2R,3R,4S,5R)-5-[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1198263.png)
